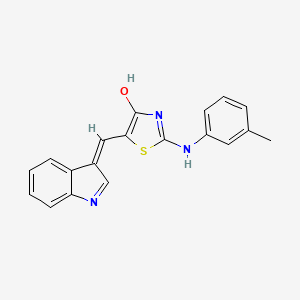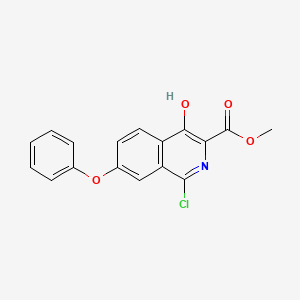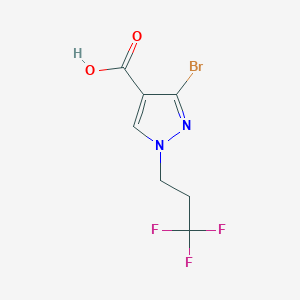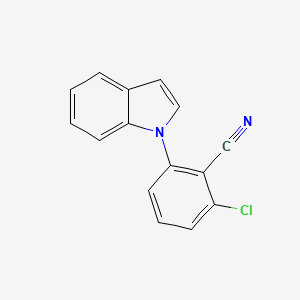
(2Z,5Z)-5-((1H-indol-3-yl)methylene)-2-(m-tolylimino)thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Thiazolidinone derivatives, including compounds similar to the one , are synthesized through condensation reactions involving aldehydes, aromatic amines, and thioglycolic acid in toluene. This synthetic route is characterized by its ability to introduce diverse substituents into the thiazolidinone framework, allowing for the generation of compounds with a wide range of biological activities (Shelke et al., 2012).
Molecular Structure Analysis
Molecular and solid-state structures of thiazolidinone derivatives are often determined using X-ray diffraction alongside NMR, IR, and mass spectrometry. These techniques confirm the geometry of the compounds, including the E/Z configuration of substituents and the presence of intermolecular interactions that may influence biological activity (Tomaščiková et al., 2008).
Chemical Reactions and Properties
Thiazolidinone derivatives undergo various chemical reactions, reflecting their reactive centers. For example, Knoevenagel condensation is a common reaction used in their synthesis, highlighting the reactivity of the methylene group adjacent to the thiazolidinone ring. These compounds can be further modified to enhance their pharmacological profile (Riyaz et al., 2011).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility and crystallinity, are crucial for their pharmacological application. Techniques like X-ray crystallography provide insights into the solid-state structure, which can influence the solubility and, consequently, the bioavailability of these compounds (Abdel‐Aziz et al., 2012).
Chemical Properties Analysis
Thiazolidinone derivatives exhibit a range of chemical properties due to their diverse functional groups. For example, their antimicrobial activity is attributed to the presence of specific substituents that interact with bacterial enzymes or cell walls, indicating the importance of structural modifications in determining their biological activity (Vicini et al., 2006).
Applications De Recherche Scientifique
Synthetic Methodologies and Characterization
Research has highlighted innovative synthetic approaches to create derivatives of thiazolidin-4-ones, including compounds structurally related to "(2Z,5Z)-5-((1H-indol-3-yl)methylene)-2-(m-tolylimino)thiazolidin-4-one." For instance, Al-Zaydi (2010) demonstrated the reaction of 2-thiazolin-4-ones with electrophiles under both microwave irradiation and conventional conditions, leading to various substituted thiazolidin-4-ones with potential biological activities (Al-Zaydi, 2010). Such methodologies are crucial for expanding the chemical library of thiazolidin-4-ones for further biological evaluations.
Antimicrobial Activity
Compounds with the thiazolidin-4-one scaffold have been extensively studied for their antimicrobial properties. Vicini et al. (2006) synthesized new 2-thiazolylimino-5-arylidene-4-thiazolidinones, demonstrating potent antimicrobial activity against Gram-positive bacteria, including strains resistant to existing antibiotics, highlighting the potential of these compounds as novel antimicrobial agents (Vicini et al., 2006).
Anti-Inflammatory and Anticancer Properties
Research has also focused on the anti-inflammatory and anticancer activities of thiazolidin-4-one derivatives. For example, Shelke et al. (2012) explored a series of 3-aryl-2-(2-substituted-4-methylthiazole-5-yl)thiazolidin-4-ones for their in vivo anti-inflammatory and in vitro antimicrobial activities, identifying compounds with significant anti-inflammatory potential (Shelke et al., 2012). Additionally, Penthala et al. (2011) reported on the synthesis and in vitro evaluation of N-benzyl aplysinopsin analogs, including thiazolidin-4-one derivatives, with potent growth inhibition against cancer cell lines, providing leads for antitumor agent development (Penthala et al., 2011).
Propriétés
IUPAC Name |
5-[(Z)-indol-3-ylidenemethyl]-2-(3-methylanilino)-1,3-thiazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-12-5-4-6-14(9-12)21-19-22-18(23)17(24-19)10-13-11-20-16-8-3-2-7-15(13)16/h2-11,23H,1H3,(H,21,22)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTWWGXONZVQSZ-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=C(S2)C=C3C=NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC2=NC(=C(S2)/C=C/3\C=NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z,5Z)-5-((1H-indol-3-yl)methylene)-2-(m-tolylimino)thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2496064.png)

![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2496068.png)
![N-[(2-chloropyridin-3-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B2496069.png)


![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2496072.png)
![Thiadiazol-4-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2496074.png)

![5'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2496078.png)
![Methyl (4-(2-((imidazo[1,2-a]pyridin-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2496082.png)

